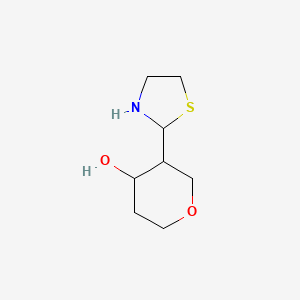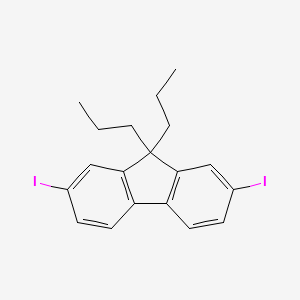
2,7-Diiodo-9,9-dipropyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diiodo-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C19H20I2 It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are replaced by iodine atoms, and the hydrogen atoms at position 9 are replaced by propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diiodo-9,9-dipropyl-9H-fluorene typically involves the iodination of 9,9-dipropylfluorene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,7-Diiodo-9,9-dipropyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.
Coupling Products: Biaryl compounds with extended conjugation, useful in organic electronics.
科学的研究の応用
2,7-Diiodo-9,9-dipropyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its derivatives are studied for their photophysical properties and potential use in light-emitting materials.
Chemical Research: Employed in the synthesis of complex organic molecules and as a precursor for various functionalized fluorenes.
作用機序
The mechanism of action of 2,7-Diiodo-9,9-dipropyl-9H-fluorene in its applications is primarily based on its ability to participate in π-conjugation and its electronic properties. The iodine atoms and propyl groups influence the compound’s reactivity and stability, making it suitable for use in electronic materials. The molecular targets and pathways involved are related to its role in forming conjugated systems that can transport charge or emit light.
類似化合物との比較
Similar Compounds
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of propyl groups, used in similar applications.
2,7-Dibromo-9,9-dipropyl-9H-fluorene: Bromine atoms instead of iodine, often used in coupling reactions.
9,9-Dipropyl-9H-fluorene: Lacks the iodine substituents, used as a precursor in various syntheses.
Uniqueness
2,7-Diiodo-9,9-dipropyl-9H-fluorene is unique due to the presence of iodine atoms, which enhance its reactivity in substitution and coupling reactions. The propyl groups provide steric hindrance, influencing the compound’s physical properties and making it distinct from its analogs with different alkyl groups.
特性
CAS番号 |
144981-88-4 |
|---|---|
分子式 |
C19H20I2 |
分子量 |
502.2 g/mol |
IUPAC名 |
2,7-diiodo-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H20I2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChIキー |
RMTYYRLTBJPHSX-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
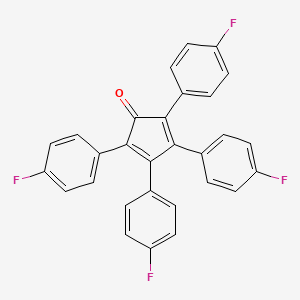
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
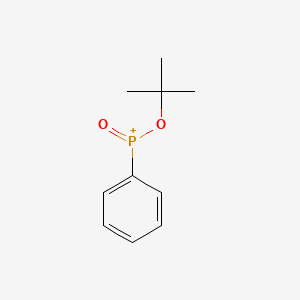
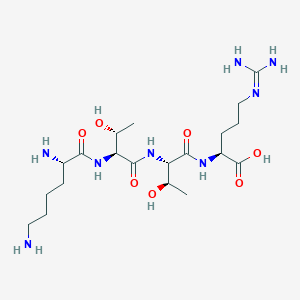
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
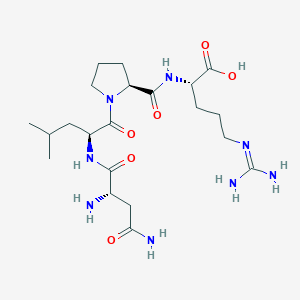

![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
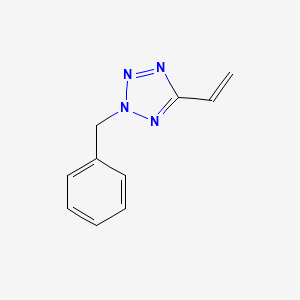
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
